molecular formula C15H16F2N4O B6792266 N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide

Cat. No.: B6792266
M. Wt: 306.31 g/mol
InChI Key: RZCCMEGGZVLYLR-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclobutyl ring, and a triazole moiety

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O/c1-2-21-13(9-18-20-21)14(22)19-15(6-3-7-15)11-5-4-10(16)8-12(11)17/h4-5,8-9H,2-3,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCCMEGGZVLYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)NC2(CCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl and triazole intermediates. One common approach is to first synthesize the cyclobutyl derivative through a cyclization reaction, followed by the introduction of the difluorophenyl group via a substitution reaction. The final step involves the formation of the triazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-methyltriazole-4-carboxamide
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-propyltriazole-4-carboxamide
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-butyltriazole-4-carboxamide

Uniqueness

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-ethyltriazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the triazole ring contributes to its bioactivity and potential therapeutic applications.

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